![molecular formula C16H16N2O2 B14732364 6-[2-[4-(Dimethylamino)phenyl]ethenyl]pyridine-2-carboxylic acid CAS No. 5426-74-4](/img/structure/B14732364.png)
6-[2-[4-(Dimethylamino)phenyl]ethenyl]pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[2-[4-(Dimethylamino)phenyl]ethenyl]pyridine-2-carboxylic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridine ring substituted with a carboxylic acid group and a dimethylaminophenylethenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-[4-(Dimethylamino)phenyl]ethenyl]pyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the fusion of 3-methyl derivatives with 4-(dimethylamino)benzaldehyde at high temperatures (220°C) in the presence of catalytic amounts of acetic anhydride and pyridine . Another method includes the condensation of these reactants using a strong base like sodium hydroxide in the presence of a phase transfer catalyst such as Aliquat 336 . Additionally, the Heck reaction of p-dimethylaminovinylbenzene with bromoquinoxalines in the presence of palladium acetate is also employed to introduce the dimethylanilinoethenyl moiety .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-[2-[4-(Dimethylamino)phenyl]ethenyl]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives.
Scientific Research Applications
6-[2-[4-(Dimethylamino)phenyl]ethenyl]pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound is used in the production of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism by which 6-[2-[4-(Dimethylamino)phenyl]ethenyl]pyridine-2-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyridine ring can engage in π-π stacking with aromatic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-[2-[4-(Dimethylamino)phenyl]ethenyl]pyridine-2-carboxylic acid stands out due to its combination of a pyridine ring with a carboxylic acid group and a dimethylaminophenylethenyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in nonlinear optics and advanced material synthesis.
Properties
CAS No. |
5426-74-4 |
|---|---|
Molecular Formula |
C16H16N2O2 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
6-[2-[4-(dimethylamino)phenyl]ethenyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C16H16N2O2/c1-18(2)14-10-7-12(8-11-14)6-9-13-4-3-5-15(17-13)16(19)20/h3-11H,1-2H3,(H,19,20) |
InChI Key |
LYMZNUVUHDCJBK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=NC(=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


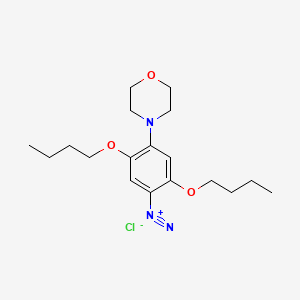


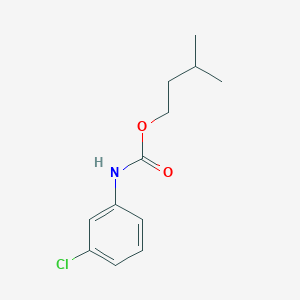
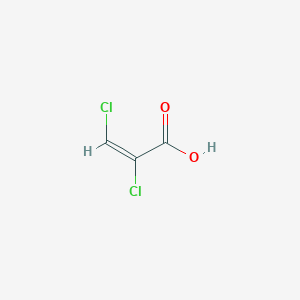
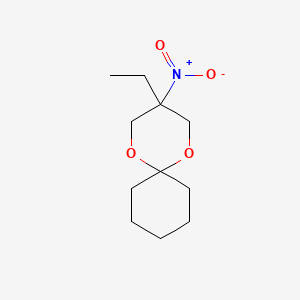
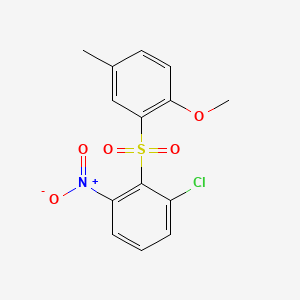


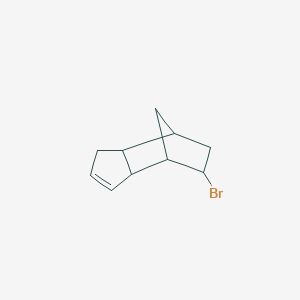

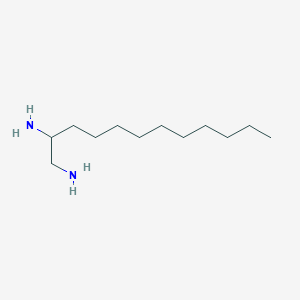
![4-[Methyl(phenyl)amino]benzene-1-sulfonic acid](/img/structure/B14732369.png)

